molecular formula C17H24BrNO4 B8076767 tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate CAS No. 1956382-49-2

tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate

Cat. No.: B8076767
CAS No.: 1956382-49-2
M. Wt: 386.3 g/mol
InChI Key: RRUFBONXXRFYIX-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate: is an organic compound characterized by its unique structure, which includes a tert-butyl group, a bromophenyl group, and a dimethoxycyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative and a suitable nucleophile.

    Attachment of the tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate depends on its specific application

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(4-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate: Similar structure but with the bromine atom in the para position.

    tert-Butyl (1-(3-chlorophenyl)-3,3-dimethoxycyclobutyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

The unique combination of the tert-butyl group, bromophenyl group, and dimethoxycyclobutyl moiety in tert-Butyl (1-(3-bromophenyl)-3,3-dimethoxycyclobutyl)carbamate provides distinct reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-15(2,3)23-14(20)19-16(10-17(11-16,21-4)22-5)12-7-6-8-13(18)9-12/h6-9H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUFBONXXRFYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(OC)OC)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126127
Record name Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956382-49-2
Record name Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956382-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(3-bromophenyl)-3,3-dimethoxycyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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